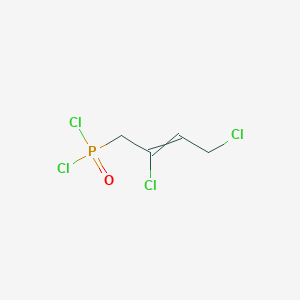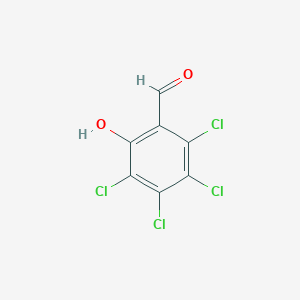
Benzaldehyde, tetrachloro-2-hydroxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, tetrachloro-2-hydroxy, also known as Benzaldehyde, 2-hydroxy, 3,4,5,6-tetrachloro, is an organic compound with the molecular formula C7H2Cl4O2 and a molecular weight of 259.902 g/mol . This compound is a derivative of benzaldehyde, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the benzene ring, and a hydroxyl group is attached to the second position. It is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, tetrachloro-2-hydroxy can be achieved through several methods. One common approach involves the chlorination of 2-hydroxybenzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, tetrachloro-2-hydroxy undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Tetrachlorobenzoic acid.
Reduction: Tetrachlorobenzyl alcohol.
Substitution: Tetrachlorobenzyl acetate.
Aplicaciones Científicas De Investigación
Benzaldehyde, tetrachloro-2-hydroxy has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, tetrachloro-2-hydroxy involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, leading to increased permeability and potential cell damage .
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, which lacks the chlorine and hydroxyl substitutions.
2-Hydroxybenzaldehyde: Similar structure but without the chlorine atoms.
Tetrachlorobenzaldehyde: Lacks the hydroxyl group but has the chlorine substitutions.
Uniqueness: Benzaldehyde, tetrachloro-2-hydroxy is unique due to the presence of both hydroxyl and multiple chlorine substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
39871-67-5 |
|---|---|
Fórmula molecular |
C7H2Cl4O2 |
Peso molecular |
259.9 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h1,13H |
Clave InChI |
OOOPOQHKTBJLAR-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


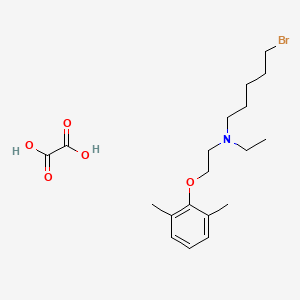

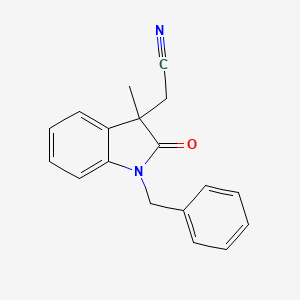

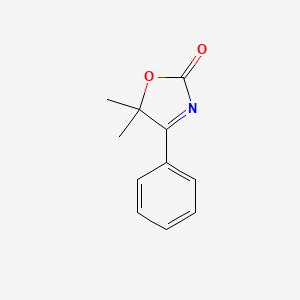
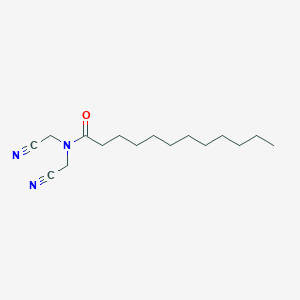

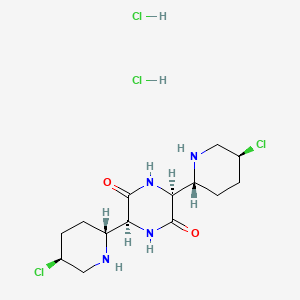


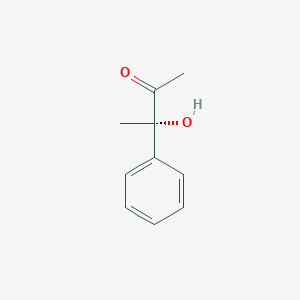
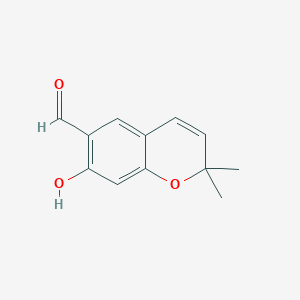
propanedioate](/img/structure/B14673634.png)
